1-[(2-chlorophenyl)methyl]-6-fluoro-3-(4-methoxybenzenesulfonyl)-1,4-dihydroquinolin-4-one
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Overview
Description
1-[(2-chlorophenyl)methyl]-6-fluoro-3-(4-methoxybenzenesulfonyl)-1,4-dihydroquinolin-4-one is a complex organic compound that belongs to the class of quinoline derivatives. This compound is characterized by the presence of a chlorophenyl group, a fluorine atom, and a methoxybenzenesulfonyl group attached to a dihydroquinoline core. Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
Preparation Methods
The synthesis of 1-[(2-chlorophenyl)methyl]-6-fluoro-3-(4-methoxybenzenesulfonyl)-1,4-dihydroquinolin-4-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the quinoline core: This can be achieved through a Pfitzinger reaction, where an isatin derivative reacts with an aryl aldehyde in the presence of a base.
Introduction of the chlorophenyl group: This step involves the use of a chlorophenylmethyl halide in a nucleophilic substitution reaction.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.
Chemical Reactions Analysis
1-[(2-chlorophenyl)methyl]-6-fluoro-3-(4-methoxybenzenesulfonyl)-1,4-dihydroquinolin-4-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents such as potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxide derivatives.
Reduction: Reduction reactions can be performed using hydrogenation catalysts like palladium on carbon, resulting in the formation of dihydroquinoline derivatives.
Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl group, where nucleophiles such as amines or thiols replace the chlorine atom.
Sulfonylation and desulfonylation: The methoxybenzenesulfonyl group can be introduced or removed under specific conditions using sulfonyl chlorides or reducing agents, respectively.
Common reagents used in these reactions include bases like sodium hydroxide, acids like hydrochloric acid, and solvents such as dichloromethane and ethanol. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Chemistry: This compound serves as a building block for the synthesis of more complex molecules and can be used in the development of new synthetic methodologies.
Biology: It has shown potential as a bioactive molecule with applications in the study of enzyme inhibition and receptor binding.
Medicine: Quinoline derivatives, including this compound, are investigated for their potential therapeutic effects, such as antimicrobial, anticancer, and anti-inflammatory activities.
Industry: This compound can be used in the development of new materials with specific properties, such as fluorescence or conductivity.
Mechanism of Action
The mechanism of action of 1-[(2-chlorophenyl)methyl]-6-fluoro-3-(4-methoxybenzenesulfonyl)-1,4-dihydroquinolin-4-one involves its interaction with specific molecular targets and pathways. It is known to modulate the activity of enzymes and receptors, such as:
Enzyme inhibition: This compound can inhibit the activity of certain enzymes by binding to their active sites, leading to a decrease in their catalytic activity.
Receptor binding: It can interact with receptors on the cell surface or within the cell, modulating signal transduction pathways and cellular responses.
The exact molecular targets and pathways involved depend on the specific biological context and the concentration of the compound.
Comparison with Similar Compounds
1-[(2-chlorophenyl)methyl]-6-fluoro-3-(4-methoxybenzenesulfonyl)-1,4-dihydroquinolin-4-one can be compared with other quinoline derivatives, such as:
Chloroquine: An antimalarial drug with a similar quinoline core but different substituents.
Quinoline N-oxide: A derivative with an oxidized nitrogen atom, showing different reactivity and biological activity.
Fluoroquinolones: A class of antibiotics with a fluorine atom in the quinoline core, used to treat bacterial infections.
The uniqueness of this compound lies in its specific combination of substituents, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
1-[(2-chlorophenyl)methyl]-6-fluoro-3-(4-methoxyphenyl)sulfonylquinolin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17ClFNO4S/c1-30-17-7-9-18(10-8-17)31(28,29)22-14-26(13-15-4-2-3-5-20(15)24)21-11-6-16(25)12-19(21)23(22)27/h2-12,14H,13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BNOOPJBGPYVLJX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)C2=CN(C3=C(C2=O)C=C(C=C3)F)CC4=CC=CC=C4Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17ClFNO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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